

Application of Diethyl Dimethylmalonate in Agrochemical Synthesis: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Diethyl dimethylmalonate

Cat. No.: B162715

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Introduction

Diethyl dimethylmalonate (DEDM) is a versatile C5-building block extensively utilized in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients and valuable agrochemicals. Its gem-dimethyl group offers steric hindrance and stability, making it a crucial intermediate in the construction of complex molecular architectures for herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of **diethyl dimethylmalonate** and its parent compound, diethyl malonate, in the synthesis of agrochemicals.

Key Applications in Agrochemical Synthesis

Diethyl malonate and its methylated derivative, **diethyl dimethylmalonate**, are pivotal starting materials for the synthesis of various classes of agrochemicals. Their reactivity, centered around the active methylene group (or the quaternary carbon in DEDM), allows for a range of chemical transformations including alkylation, condensation, and cyclization reactions.

1. Synthesis of Fungicides: Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs)

Recent studies have highlighted the potential of diethyl malonate derivatives as effective antifungal agents. Specifically, diethyl 2-((arylamino)methylene)malonates (DAMMs),

synthesized from diethyl ethoxymethylenemalonate (a diethyl malonate derivative), have shown significant inhibitory activity against the devastating plant pathogen *Fusarium oxysporum*.^{[1][2]}

2. Synthesis of Herbicide Intermediates: Pyrimidine Derivatives

Diethyl malonate is a key precursor in the synthesis of pyrimidine rings, which form the core structure of many sulfonylurea herbicides. The condensation reaction of diethyl malonate with guanidine salts leads to the formation of 2-amino-4,6-dihydroxypyrimidine, a versatile intermediate that can be further modified to produce herbicides like nicosulfuron.

Experimental Protocols

Protocol 1: Synthesis of Antifungal Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (DAMM 1)

This protocol details the microwave-assisted synthesis of a promising antifungal agent, DAMM 1, derived from a diethyl malonate precursor.^[1]

Reaction Scheme:

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Amount (mmol)	Mass/Volume	Yield (%)
Diethyl ethoxymethylene malonate	216.23	1.0	216 mg	-
4-chloroaniline	127.57	1.0	128 mg	-
DAMM 1	311.75	-	-	80

Methodology:

- In a microwave-safe vial, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (1.0 mmol).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 100°C for 30 minutes.
- After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.
- The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate (7:3) eluent system to afford the pure DAMM 1.^[1]

Antifungal Activity Data:

Compound	IC50 against <i>Fusarium oxysporum</i> (μM)
DAMM 1	35
DAMM 2 (o-nitroaniline derivative)	0.013
DAMM 5 (aniline derivative)	0.013

Protocol 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Herbicide Intermediate)

This protocol describes the synthesis of a key intermediate for sulfonylurea herbicides via the cyclocondensation of diethyl malonate with guanidine hydrochloride.

Reaction Scheme:

Quantitative Data:

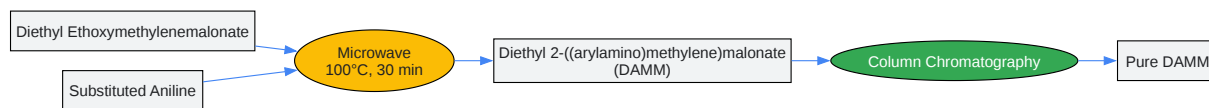
Reactant/Product	Molecular Weight (g/mol)	Amount (mol)	Mass/Volume
Diethyl malonate	160.17	0.1	16.0 g
Guanidine hydrochloride	95.53	0.1	9.6 g
Sodium Ethoxide	68.05	0.2	13.6 g
Ethanol	46.07	-	150 mL

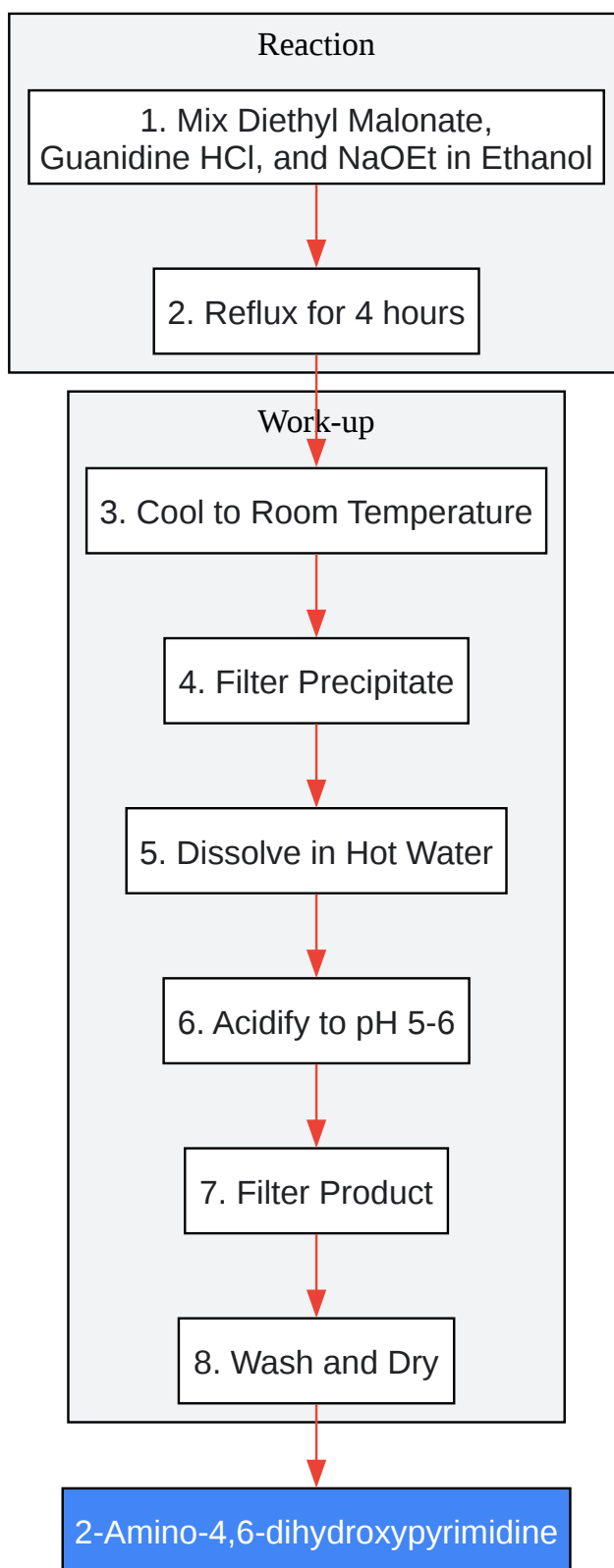
Methodology:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (0.2 mol) in absolute ethanol (150 mL).
- To this solution, add diethyl malonate (0.1 mol) and guanidine hydrochloride (0.1 mol).
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The precipitated solid is collected by filtration, washed with cold ethanol, and then dissolved in hot water.
- Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Visualizations

Diagram 1: Synthetic Pathway for Antifungal DAMMs





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